molecular formula C12H11N3OS B12667885 Hydrazinecarbothioamide, 2-(2-methyl-4-oxo-1(4H)-naphthalenylidene)- CAS No. 54892-67-0

Hydrazinecarbothioamide, 2-(2-methyl-4-oxo-1(4H)-naphthalenylidene)-

Katalognummer: B12667885
CAS-Nummer: 54892-67-0
Molekulargewicht: 245.30 g/mol
InChI-Schlüssel: UCETUOPZQQBVMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RTI1205-1-1 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of RTI1205-1-1 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods often involve scaling up these laboratory procedures to produce RTI1205-1-1 in larger quantities. The exact details of the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Analyse Chemischer Reaktionen

RTI1205-1-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RTI1205-1-1 may yield different products compared to its reduction or substitution.

Wissenschaftliche Forschungsanwendungen

RTI1205-1-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, RTI1205-1-1 is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating certain diseases. In industry, this compound is used in the production of various materials and chemicals, highlighting its versatility and importance.

Wirkmechanismus

The mechanism of action of RTI1205-1-1 involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Understanding the mechanism of action is crucial for developing new therapeutic strategies and applications for RTI1205-1-1.

Vergleich Mit ähnlichen Verbindungen

RTI1205-1-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. RTI1205-1-1 may exhibit distinct reactivity, stability, or biological activity compared to these similar compounds. This uniqueness makes it a valuable subject for further research and development.

Eigenschaften

CAS-Nummer

54892-67-0

Molekularformel

C12H11N3OS

Molekulargewicht

245.30 g/mol

IUPAC-Name

(4-hydroxy-3-methylnaphthalen-1-yl)iminothiourea

InChI

InChI=1S/C12H11N3OS/c1-7-6-10(14-15-12(13)17)8-4-2-3-5-9(8)11(7)16/h2-6,16H,1H3,(H2,13,17)

InChI-Schlüssel

UCETUOPZQQBVMH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=CC=CC=C2C(=C1)N=NC(=S)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.